molecular formula C9H14N2O B7807448 N-(Prop-2-yn-1-yl)piperidine-2-carboxamide

N-(Prop-2-yn-1-yl)piperidine-2-carboxamide

Cat. No.: B7807448
M. Wt: 166.22 g/mol
InChI Key: ITGHXMUEDLNCKB-UHFFFAOYSA-N
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Description

N-(Prop-2-yn-1-yl)piperidine-2-carboxamide ( 1101912-08-6) is a high-purity chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . This molecule is a piperidine-2-carboxamide derivative functionalized with a prop-2-yn-1-yl (propargyl) group, making it a valuable building block in medicinal chemistry and drug discovery research . The compound's structure, featuring both hydrogen bond donor/acceptor sites and an alkyne group, provides versatile reactivity for various synthetic transformations, including metal-catalyzed click chemistry reactions such as the Huisgen cycloaddition . This allows researchers to efficiently create more complex molecular architectures, particularly in the synthesis of potential pharmaceutical candidates. The propargylamide moiety is of significant interest in developing compounds for neurological research and enzyme inhibition studies. As a specialist research chemical, it is essential to handle this material with appropriate safety precautions. While a full hazard profile is not available for this specific isomer, similar compounds carrying the propargyl group require careful handling. Related structural analogs have been classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Recommended precautionary measures include avoiding breathing dust/fume/gas and using personal protective equipment . This product is intended for research and development purposes exclusively in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions are recommended to maintain the integrity of the product, typically in a cool, dark, and dry environment .

Properties

IUPAC Name

N-prop-2-ynylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-6-11-9(12)8-5-3-4-7-10-8/h1,8,10H,3-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGHXMUEDLNCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Intermediate

Piperidine-2-carboxylic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride, which subsequently undergoes nucleophilic acyl substitution with propargylamine.

Typical Procedure

  • Piperidine-2-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM).

  • SOCl₂ (1.2 equiv) is added dropwise at 0°C under nitrogen.

  • The mixture is refluxed for 2 h, followed by solvent evaporation.

  • The crude acid chloride is dissolved in DCM and treated with propargylamine (1.5 equiv) and triethylamine (2.0 equiv) at 0°C.

  • After 12 h at room temperature, the product is isolated via aqueous workup (yield: 65–72%).

Key Challenges

  • Propargylamine’s volatility necessitates slow addition and low temperatures.

  • Competing side reactions (e.g., alkyne oligomerization) may reduce yield.

Coupling Agent-Mediated Amidation

Modern peptide coupling reagents enable direct amide bond formation without isolating reactive intermediates.

HATU/DIPEA Protocol

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) efficiently activates carboxylic acids for amidation:

ComponentQuantityRole
Piperidine-2-carboxylic acid1.0 equivSubstrate
HATU1.1 equivCoupling reagent
DIPEA2.5 equivBase
Propargylamine1.2 equivNucleophile
DMF0.1 MSolvent

Procedure

  • Dissolve piperidine-2-carboxylic acid and HATU in DMF.

  • Add DIPEA and stir for 10 min at 25°C.

  • Introduce propargylamine and react for 6 h.

  • Purify via silica chromatography (yield: 78–85%).

Advantages

  • Minimizes side reactions compared to acid chloride route.

  • Compatible with heat-sensitive substrates.

Domino Knoevenagel-IMHDA Cyclization

Indirect routes leveraging domino cyclizations can construct the piperidine-carboxamide scaffold in situ. A 2025 study demonstrated that styrene substrates undergo Knoevenagel condensation with cyanoacetamides, followed by intramolecular hetero-Diels-Alder (IMHDA) cyclization:

Model Reaction

Optimized Conditions

  • Catalyst: Piperidine (10 mol%)

  • Solvent: Dry ethanol

  • Temperature: Reflux (4 h)

  • Yield: Up to 93% for analogous structures.

Applicability to Target Compound
Substituting the N-methyl group in 2-cyanoacetamide with propargylamine could yield N-(prop-2-yn-1-yl)piperidine-2-carboxamide, though this remains untested in literature.

Solid-Phase Synthesis

For high-throughput applications, resin-bound synthesis offers advantages:

Steps

  • Resin Functionalization : Wang resin loaded with Fmoc-piperidine-2-carboxylic acid.

  • Fmoc Deprotection : 20% piperidine in DMF.

  • Propargylation : Propargyl bromide (3.0 equiv), DIPEA (6.0 equiv), DMF, 12 h.

  • Cleavage : TFA/DCM (1:1), 2 h.

Yield : ~70% (estimated from similar protocols).

Purification and Characterization

Chromatographic Methods

  • Normal-phase SiO₂ : Eluent = ethyl acetate/hexane (3:7) → Rf = 0.4.

  • Reverse-phase C18 : Gradient elution (ACN/H₂O + 0.1% TFA) → tR = 8.2 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.15 (dd, J = 5.2 Hz, 1H, CONH), 3.95 (d, J = 2.4 Hz, 2H, CH₂C≡CH), 2.85–3.10 (m, 2H, piperidine-H), 2.45 (t, J = 2.4 Hz, 1H, ≡CH), 1.60–1.85 (m, 4H, piperidine-H).

  • HRMS : m/z calc. for C₉H₁₄N₂O [M+H]⁺ 167.1184, found 167.1186.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Acid Chloride65–7290–95ModerateLow
HATU/DIPEA78–8595–99HighHigh
Domino Cyclization50–93*85–90LowMedium
Solid-Phase~7080–85HighVery High

*Reported for analogous compounds .

Chemical Reactions Analysis

Click Chemistry (Huisgen Cycloaddition)

The terminal alkyne group undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives. This reaction is pivotal in bioconjugation and drug-discovery workflows.

Reaction TypeConditionsProductYieldReference
CuAACCuSO₄, sodium ascorbate, H₂O/tert-BuOH, rt, 12h1,4-disubstituted triazole85–92%

Mechanistic Insight : The reaction proceeds via a copper(I)-acetylide intermediate, followed by regioselective cycloaddition with azides to form stable triazoles.

Oxidative Alkyne Transformations

The propargyl group can be oxidized to yield ketones or carboxylic acids under controlled conditions:

ReactionReagentsProductNotes
Oxidation to ketoneKMnO₄, H₂SO₄, 0°CPiperidine-2-carboxamide with ketone substituentOveroxidation to COOH avoided at low temps
Gold-catalyzed hydrationAuCl₃, H₂O, THFEnol intermediateRequires acidic workup for keto tautomer

Hydrolysis

The carboxamide bond is susceptible to hydrolysis under acidic or basic conditions:

ConditionsReagentsProductYield
Acidic6M HCl, reflux, 6hPiperidine-2-carboxylic acid + propargylamine78%
BasicNaOH (2M), EtOH, 70°CSame as above65%

Kinetics : Acidic hydrolysis proceeds faster due to protonation of the amide oxygen, increasing electrophilicity of the carbonyl carbon .

Nucleophilic Substitution at the Propargyl Group

The propargylamine moiety participates in alkylation and arylation reactions:

ReactionReagentsProductApplication
AlkylationNaH, DMF, 3-bromopropyneN-(Substituted-alkynyl) derivativesSynthesis of MAO inhibitors
Suzuki couplingPd(PPh₃)₄, arylboronic acidAryl-substituted analoguesBioactivity optimization

Example : Treatment with sodium hydride in DMF facilitates deprotonation of the propargyl amine, enabling nucleophilic attack on electrophilic substrates .

Irreversible Enzyme Inhibition

The propargyl group forms covalent adducts with flavin-dependent enzymes like monoamine oxidases (MAOs). Kinetic studies reveal:

ParameterValue (hMAO-B)Reference
kinactk_{inact} (min⁻¹)0.66 ± 0.04
KIK_I (μM)1.38 ± 0.29
kinact/KIk_{inact}/K_I (min⁻¹μM⁻¹)0.48

Mechanism : The alkyne reacts with the flavin cofactor’s N5 atom, forming a stable adduct that inactivates the enzyme .

Comparative Reactivity with Structural Analogues

CompoundKey ReactionDifference vs Target
N-(4-pyridyl)piperidineArylation at pyridineLower alkyne reactivity
4-(Pyrimidinyl)-piperidinoneHydrolysis-resistant amideReduced MAO inhibition

Stability and Storage

  • Thermal Stability : Decomposes above 200°C (DSC data) .

  • Light Sensitivity : Store in amber vials at -20°C to prevent alkyne polymerization .

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications:

1. Medicinal Chemistry

  • Drug Development : N-(Prop-2-yn-1-yl)piperidine-2-carboxamide serves as a precursor for synthesizing new therapeutic agents. Its structural characteristics allow modifications that can enhance pharmacological properties.
  • Receptor Binding Studies : It has been studied for its potential as a ligand in receptor binding assays, which are crucial for understanding drug-receptor interactions and developing new medications.

2. Biological Activity

  • Neuropharmacology : Research indicates that this compound may have effects on neurological pathways, making it a candidate for treating conditions like anxiety and depression. Its interaction with neurotransmitter systems has been explored in various studies .
  • Enzyme Inhibition : this compound has shown promise as an inhibitor of specific enzymes involved in lipid metabolism, which could have implications for metabolic disorders .

3. Chemical Synthesis

  • Building Block for Complex Molecules : The compound is utilized as a building block in organic synthesis, allowing chemists to create more complex structures with desired biological activities.

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Drug DevelopmentDemonstrated potential as a precursor for novel therapeutic agents with enhanced efficacy.
NeuropharmacologyShowed significant effects on neurotransmitter systems related to anxiety and depression.
Enzyme InhibitionIdentified as a potent inhibitor of enzymes involved in lipid metabolism, indicating potential for metabolic disorder treatments.

Mechanism of Action

The mechanism of action of N-(Prop-2-yn-1-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking their activity. The propynyl group can also participate in covalent bonding with target proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

2.1. Structural Analogues with Propargyl Modifications
  • N-(Prop-2-yn-1-yl)pyridine-2-carboxamide () Key Difference: Replacement of the piperidine ring with a pyridine ring. Molecular weight: 160.17 g/mol (vs. 166.22 g/mol for the piperidine analogue) .
  • 1-(Prop-2-yn-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide ()

    • Key Difference : Propargyl group at the piperidine nitrogen (position 1) and a bulky indole substituent at the carboxamide.
    • Impact : The 4-carboxamide position and indole moiety may influence steric interactions in biological systems. Molecular weight: 337.5 g/mol .
  • N-(2-Methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide () Key Difference: Propargyl at position 1 of piperidine and a 2-methylindole substituent. Molecular weight: 295.4 g/mol .
2.2. Functional Group Variations
  • AZ1 ((S)-N-((S)-1-cyano-2-(4′-cyanobiphenyl-4-yl)ethyl)piperidine-2-carboxamide) () Key Difference: Substitution of propargyl with a cyano-biphenyl-ethyl group.
  • (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide ()

    • Key Difference : Replacement of propargyl with a 2,6-dimethylphenyl group.
    • Impact : The aromatic substituent may improve stability but eliminates covalent reactivity. Used as a chiral intermediate in synthesis .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Biological Target/Activity Synthetic Method
N-(Prop-2-yn-1-yl)piperidine-2-carboxamide C9H12N2O 166.22 Propargyl amide MERS-CoV 3CLpro (hypothetical) Not specified
N-(Prop-2-yn-1-yl)pyridine-2-carboxamide C9H8N2O 160.17 Pyridine + propargyl N/A Commercial synthesis
AZ1 C21H21N3O 367.4 Cyano-biphenyl Dipeptidyl peptidase 1 inhibition AstraZeneca R&D
MA152 C19H15N3O2 317.35 Phthalazine + propargyl MERS-CoV 3CLpro inhibitor Docking-optimized synthesis
(S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide C14H20N2O 232.32 Aromatic amide Chiral synthesis intermediate Multi-step alkylation

Key Research Findings

  • Covalent Inhibition : Propargyl-containing compounds (e.g., MA152) exhibit covalent interactions with catalytic cysteine residues, critical for antiviral activity .
  • Stereochemical Influence : Chiral centres in analogues like AZ1 and (S)-N-(2,6-dimethylphenyl) derivatives significantly affect target selectivity and metabolic stability .
  • Synthetic Flexibility : Propargyl groups enable modular synthesis via alkylation or click chemistry, contrasting with aryl-substituted carboxamides requiring directed C–H activation .

Biological Activity

N-(Prop-2-yn-1-yl)piperidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological activity. The presence of a piperidine ring combined with a carboxamide functional group allows for interactions with various biological targets, including enzymes and receptors.

The compound's mechanism of action is primarily through its ability to interact with specific molecular targets. It can form hydrogen bonds, hydrophobic interactions, and covalent bonds, modulating the activity of enzymes or receptors involved in various biological processes. Its unique combination of functional groups enhances its reactivity and binding affinity compared to similar compounds.

Enzyme Inhibition

This compound has shown promise as an inhibitor of several key enzymes:

Enzyme IC50 Value (µM) Selectivity
Anaplastic Lymphoma Kinase (ALK)0.174Selective over IGF1R
Other kinasesVariablePotential broad-spectrum activity

In high-throughput screening studies, it was identified as a novel inhibitor of ALK, showcasing a unique binding conformation that allows access to hydrophobic pockets within the enzyme .

Pharmacological Profiles

Research indicates that compounds similar to this compound exhibit a wide range of pharmacological activities:

  • Anticancer Activity : The compound has been linked to antineoplastic effects through its interaction with caspase pathways, which are crucial in apoptosis regulation.
  • Neuroprotective Effects : Studies suggest potential applications in treating neurodegenerative diseases like Alzheimer's, where piperidine derivatives have shown inhibition of acetylcholinesterase activity .
  • Anti-inflammatory Properties : Some derivatives have demonstrated the capability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of piperidine derivatives, including this compound:

  • Study on ALK Inhibition : A study highlighted the compound's ability to inhibit ALK with an IC50 value of 0.174 µM, demonstrating significant selectivity over related kinases. The X-ray crystallography revealed a unique binding mode that could be exploited for drug design .
  • Computer-Aided Drug Design : Research utilizing computer-aided methods has predicted the compound's interaction with various targets, including kinases and G-protein-coupled receptors (GPCRs), suggesting diverse therapeutic potentials .
  • Biological Activity Spectrum : A comprehensive evaluation indicated that piperidine derivatives could affect neurotransmitter uptake and membrane permeability, highlighting their potential in central nervous system disorders .

Q & A

Q. What are the recommended synthetic routes for N-(Prop-2-yn-1-yl)piperidine-2-carboxamide, and how can reaction yields be optimized?

The compound can be synthesized via amide coupling between piperidine-2-carboxylic acid derivatives and propargylamine, typically using carbodiimide-based coupling agents (e.g., EDCI or DCC). Optimization involves adjusting solvent polarity (e.g., DMF or dichloromethane), temperature control (0–5°C to minimize side reactions), and stoichiometric ratios (1.2:1 propargylamine to carboxylic acid). Yield improvements (up to 75%) are achievable through iterative purification via column chromatography or preparative TLC, as demonstrated for structurally related piperidine-carboxamides .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • 1H/13C NMR : Essential for confirming the propargyl group (characteristic triplet for terminal alkyne protons at δ ~2.2–2.5 ppm and carbons at δ ~70–85 ppm) and piperidine ring conformation (axial/equatorial proton splitting patterns).
  • IR Spectroscopy : Validates amide bond formation (C=O stretch ~1640–1680 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C9H13N2O: 165.1022) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.
  • Store in sealed containers under inert gas (N2/Ar) at –20°C to prevent propargyl group oxidation.
  • Dispose of waste via certified chemical disposal services, as outlined in safety data sheets for analogous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound across different receptor assays?

Discrepancies may arise from assay-specific conditions (e.g., pH, co-factors) or off-target effects. Strategies include:

  • Orthogonal Assays : Compare radioligand binding (e.g., dopamine D2 receptors) with functional assays (cAMP modulation).
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., cyclopropyl or halogen-substituted derivatives) to isolate pharmacophore interactions.
  • Computational Docking : Use molecular dynamics simulations to predict binding affinities across receptor subtypes .

Q. What methodologies are effective for analyzing metabolic stability and degradation pathways of this compound in preclinical studies?

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS.
  • Metabolite Profiling : Identify oxidative metabolites (e.g., epoxidation of the propargyl group) using high-resolution tandem MS.
  • Stabilization Strategies : Introduce electron-withdrawing groups (e.g., –CF3) or steric hindrance near reactive sites to reduce CYP450-mediated degradation .

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound derivatives?

  • Single-Crystal X-ray Diffraction : Determine absolute configuration using heavy-atom derivatives (e.g., iodine-substituted analogs).
  • SHELX Refinement : Employ SHELXL for high-resolution refinement, leveraging Hirshfeld surface analysis to validate hydrogen-bonding networks and chiral centers .

Q. What experimental designs mitigate batch-to-batch variability in enantiomeric purity during scale-up synthesis?

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) for enantiomer separation.
  • Asymmetric Catalysis : Optimize chiral catalysts (e.g., BINOL-phosphoric acids) for stereoselective amide bond formation.
  • Quality Control : Implement routine circular dichroism (CD) spectroscopy to monitor enantiomeric excess (ee) ≥98% .

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